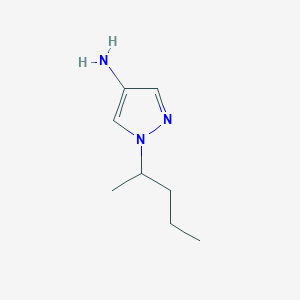

1-(Pentan-2-yl)-1H-pyrazol-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

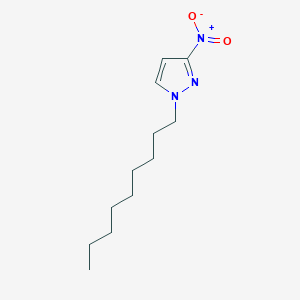

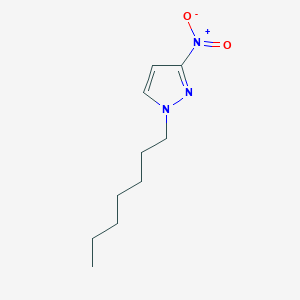

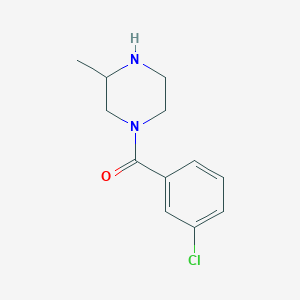

The compound “1-(Pentan-2-yl)-1H-pyrazol-4-amine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms. In this case, it seems like a pentan-2-yl (also known as isopentyl) group is attached to the pyrazole ring .

Molecular Structure Analysis

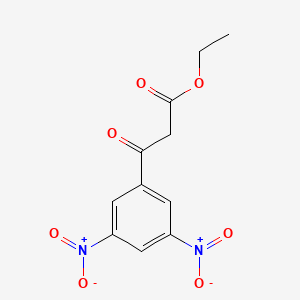

The molecular structure of “this compound” would consist of a pyrazole ring with a pentan-2-yl group attached to one of the carbon atoms in the 1-position of the ring. The 4-position of the ring would have an amine (-NH2) group .Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including reactions at the nitrogen atoms and reactions at the carbon atoms of the ring . The pentan-2-yl group could also potentially undergo reactions, particularly at the terminal methyl group .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación

Chemical Synthesis and Derivatives Formation

1-(Pentan-2-yl)-1H-pyrazol-4-amine serves as a precursor in various chemical synthesis processes. For instance, reactions with alkylsulfanyl methyl pentane-2,4-diones produce substituted 1H-pyrazoles and 1-acyl-1H-pyrazoles, depending on the solvent used. These reactions highlight the compound's versatility in generating diverse pyrazole derivatives, which are significant in pharmaceutical and materials science research (Baeva et al., 2020).

Catalysis

The compound is involved in catalytic processes, such as in one-pot tandem hydroamination and hydrosilation reactions. These processes, catalyzed by cationic iridium(I) complexes, underscore its utility in efficient and selective synthesis strategies, contributing to the development of novel organic compounds with potential applications in various industries (Field et al., 2003).

Antimicrobial and Antifungal Studies

Derivatives of this compound have been synthesized and evaluated for their biological activities, including antimicrobial and antifungal properties. These studies are crucial for identifying new therapeutic agents and understanding the molecular basis of their activity (Kodadi et al., 2008).

Material Science

In material science, the compound and its derivatives are explored for their potential in creating new materials with unique properties. For example, pyrazole-based compounds exhibit fluorescent abilities, which could be utilized in developing optical materials and sensors (Odin et al., 2022).

Green Chemistry

This compound derivatives are also synthesized through green chemistry approaches, emphasizing the importance of sustainable and environmentally friendly chemical processes. Such methodologies not only reduce hazardous waste but also improve the efficiency and safety of chemical synthesis (Prasanna et al., 2013).

Direcciones Futuras

Propiedades

IUPAC Name |

1-pentan-2-ylpyrazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-3-4-7(2)11-6-8(9)5-10-11/h5-7H,3-4,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDAYTWMIVTUOIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)N1C=C(C=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6362148.png)

![3,5-Dibromo-1-[(2,5-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362160.png)

![3-Methyl-1-[4-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6362162.png)

![1-[4-(2-Chlorophenoxy)butyl]-1,4-diazepane](/img/structure/B6362167.png)

amine hydrochloride](/img/structure/B6362179.png)

![(Butan-2-yl)[(5-methylfuran-2-yl)methyl]amine hydrochloride](/img/structure/B6362193.png)

![2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6362206.png)